(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride
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Overview
Description
(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride is a chiral diamine compound known for its applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it optically active. It is often used as a ligand in asymmetric synthesis and as a building block for the preparation of other chiral compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride typically involves the reaction of (1R,2R)-1,2-diaminocyclohexane with 4-dimethylaminobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine. The tetrahydrochloride salt is then formed by treating the diamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often employed to purify the final product, ensuring its optical purity and suitability for use in various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium salts.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quaternary ammonium salts.
Reduction: Secondary amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of optically active compounds.
Biology: Employed in the study of enzyme mechanisms and as a chiral selector in chromatography.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. These complexes are often used to induce chirality in the products of asymmetric synthesis. The molecular pathways involved include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
- (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine dihydrochloride
Uniqueness
What sets (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride apart from similar compounds is its specific substitution pattern on the aromatic rings, which imparts unique electronic and steric properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering higher selectivity and efficiency compared to other chiral diamines.
Properties
IUPAC Name |
(1R,2R)-1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-diamine;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4.4ClH/c1-21(2)15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22(3)4;;;;/h5-12,17-18H,19-20H2,1-4H3;4*1H/t17-,18-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTIRGWYPJPVAT-VKBKZCJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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